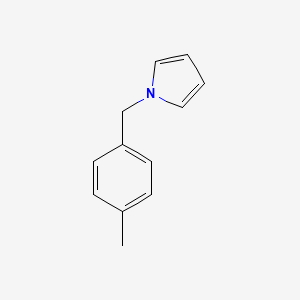

1-(4-Methylbenzyl)-1h-pyrrole

Description

Significance of the Pyrrole (B145914) Moiety in Heterocyclic Chemistry and Advanced Materials

The pyrrole ring is a fundamental building block in the realm of heterocyclic chemistry. biosynce.comresearcher.life Its aromatic nature, arising from the delocalization of the nitrogen's lone pair of electrons into the ring, imparts significant stability. biosynce.comwikipedia.org This structural feature makes pyrroles key components in a vast array of natural products, pharmaceuticals, and advanced materials. researcher.lifemdpi.comresearchgate.net In the pharmaceutical industry, pyrrole-containing compounds are crucial for synthesizing drugs with anti-inflammatory, anti-hypertensive, and anti-cancer properties. biosynce.comresearcher.life Furthermore, the pyrrole scaffold is being explored for the development of new antibacterial and antiviral agents. researcher.lifemdpi.com In materials science, pyrrole derivatives are precursors to conducting polymers, which are vital for developing flexible electronics and energy storage devices. biosynce.com

Research Landscape of 1-(4-Methylbenzyl)-1H-pyrrole and Related N-Benzylpyrroles

The compound this compound belongs to the family of N-benzylpyrroles. Research into this specific compound and its relatives is driven by the desire to understand how the benzyl (B1604629) group, and its substituents, affect the pyrrole system. Studies have explored the synthesis and characterization of these compounds, often as part of broader investigations into the biological activities of substituted pyrroles. nih.govnih.gov For example, research on N-benzylpyrroles has been conducted in the context of developing new insecticidal and fungicidal agents, as well as potential HIV-1 fusion inhibitors. nih.govnih.gov The synthesis of this compound itself has been described in the chemical literature, often as an example within a larger synthetic methodology. rsc.org

A common synthetic route to N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. biosynce.commdpi.com Another widely used method is the Clauson-Kaas synthesis, where a 2,5-dialkoxytetrahydrofuran reacts with a primary amine. researchgate.netresearchgate.netnih.govchem-station.comarkat-usa.orgbeilstein-journals.org Research has also focused on developing more environmentally friendly and efficient synthetic protocols, including the use of various catalysts and microwave-assisted reactions. mdpi.comresearchgate.netnih.govarkat-usa.orgnih.govresearchgate.net

The characterization of this compound has been achieved through various spectroscopic techniques. The following table summarizes the reported nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. rsc.org

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.18 (d, J = 7.8 Hz, 2H), 7.07 (d, J= 7.7 Hz, 2H), 6.73 (dd, J= 2.0, 3.9 Hz, 2H), 6.23 (dd, J= 2.0, 3.9 Hz, 2H), 5.06 (s, 2H), 2.38 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 137.3, 135.1, 129.3, 127.0, 121.0, 108.3, 53.1, 21.0 |

| Mass Spectrometry (ESI-MS) | m/z 172.1 [M + H]⁺ |

The data presented in the table provides a spectroscopic fingerprint of this compound, confirming its molecular structure. The ¹H NMR spectrum shows the characteristic signals for the protons on the pyrrole ring and the 4-methylbenzyl group. The ¹³C NMR spectrum further corroborates the carbon framework of the molecule. The mass spectrometry data provides the mass-to-charge ratio of the protonated molecule, confirming its molecular weight.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94054-40-7 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrrole |

InChI |

InChI=1S/C12H13N/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13/h2-9H,10H2,1H3 |

InChI Key |

BKMDGFGFVPFAEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methylbenzyl 1h Pyrrole and Analogs

Classical Approaches for N-Substituted Pyrrole (B145914) Ring Construction

Traditional methods for the synthesis of N-substituted pyrroles have long been established and are still widely employed due to their reliability and versatility.

Paal-Knorr Condensation: Advanced Applications and Scope

The Paal-Knorr synthesis is a robust and straightforward method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrgmcet.edu.in In the context of 1-(4-Methylbenzyl)-1H-pyrrole, this would involve the reaction of succinaldehyde (B1195056) (a 1,4-dicarbonyl compound) with 4-methylbenzylamine (B130917).

The reaction is typically acid-catalyzed, proceeding through the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org While traditionally carried out using protic acids like acetic acid, modern advancements have introduced a range of catalysts to improve yields and reaction conditions.

Mechanism of the Paal-Knorr Pyrrole Synthesis:

Protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound.

Nucleophilic attack by the primary amine (4-methylbenzylamine) on the protonated carbonyl to form a hemiaminal intermediate.

Intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate.

Dehydration of the cyclic intermediate to form the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com

The scope of the Paal-Knorr reaction is broad, accommodating a variety of substituted 1,4-dicarbonyls and primary amines, making it a versatile tool for generating a library of N-substituted pyrroles.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,5-Hexanedione (B30556) | 4-Methylbenzylamine | Acetic acid, reflux | 2,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrrole | Good | organic-chemistry.org |

| Succinaldehyde | Benzylamine | p-Toluenesulfonic acid, Toluene, reflux | 1-Benzyl-1H-pyrrole | High | wikipedia.org |

| 2,5-Dimethoxytetrahydrofuran (B146720) | 4-Methylbenzylamine | Iron(III) chloride, water | This compound | Good to Excellent | organic-chemistry.org |

Clauson-Kaas Reaction for N-Alkylated/Arylated Pyrroles: Mechanistic and Catalytic Considerations

For the synthesis of this compound, 2,5-dimethoxytetrahydrofuran would be reacted with 4-methylbenzylamine in the presence of an acid catalyst. nih.gov The mechanism involves the acid-catalyzed hydrolysis of the acetal (B89532) to generate the reactive 1,4-dicarbonyl species in situ, which then undergoes condensation with the amine as in the Paal-Knorr synthesis. beilstein-journals.org

A variety of acidic catalysts have been employed, ranging from mineral acids and organic acids to Lewis acids and solid acid catalysts, each offering different advantages in terms of reaction rate, yield, and ease of work-up. diva-portal.org

| Amine | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Aniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Acetic Acid | Reflux | 59-95 |

| Benzylamine | 2,5-Dimethoxytetrahydrofuran | ZrOCl₂·8H₂O | Water | 60 | 70-98 |

| Sulfonamides | 2,5-Dimethoxytetrahydrofuran | P₂O₅ | Toluene | 110 | 46-100 |

Vilsmeier-Haack Formylation in Functionalization (for derivatives)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles. researchgate.netalliedacademies.org While not a primary method for constructing the pyrrole ring itself, it is a crucial tool for the functionalization of pre-formed this compound, leading to valuable derivatives.

The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring. For 1-substituted pyrroles, formylation generally occurs at the C2 or C5 position, with the regioselectivity being influenced by steric and electronic factors of the N-substituent. nih.gov The resulting iminium salt is then hydrolyzed to afford the corresponding pyrrole-2-carbaldehyde.

Condensation Methods in Pyrrole Synthesis

Beyond the Paal-Knorr and Clauson-Kaas reactions, other condensation methods contribute to the synthesis of the pyrrole nucleus. These often involve multi-component reactions where the pyrrole ring is assembled from simpler, acyclic precursors in a single step. One such example is the reaction of an α-amino ketone with a β-dicarbonyl compound, a variant of the Knorr pyrrole synthesis. While the classical Knorr synthesis leads to substituted pyrroles, modifications can allow for the introduction of an N-substituent.

Modern Synthetic Strategies and Green Chemistry Principles

In recent years, a significant focus in organic synthesis has been the development of more sustainable and efficient methodologies. This has led to the emergence of modern synthetic strategies for pyrrole synthesis that adhere to the principles of green chemistry.

Catalytic Transformations for Pyrrole Synthesis

Modern approaches to the synthesis of this compound and its analogs increasingly rely on catalytic transformations to enhance efficiency, reduce waste, and avoid harsh reaction conditions. nih.govresearchgate.net

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays (B1170129) (e.g., montmorillonite), and supported acids (e.g., silica-supported sulfuric acid), offers significant advantages in the Paal-Knorr and Clauson-Kaas reactions. researchgate.net These catalysts are easily separable from the reaction mixture, can often be recycled and reused, and can lead to cleaner reactions with simpler work-up procedures.

Homogeneous Catalysis: Transition metal catalysts, including those based on iron, copper, and zirconium, have been effectively used to catalyze the Clauson-Kaas reaction, often in environmentally benign solvents like water. organic-chemistry.orgdiva-portal.org For instance, iron(III) chloride has been shown to be an effective catalyst for the condensation of 2,5-dimethoxytetrahydrofuran with amines in aqueous media. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Clauson-Kaas synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields. nih.gov These reactions can be performed in conventional solvents or under solvent-free conditions, further enhancing their green credentials.

One-Pot Syntheses: Modern strategies often favor one-pot procedures where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates. For example, a one-pot synthesis of N-substituted pyrroles from azides has been reported, where the azide (B81097) is first reduced to the amine, which then undergoes a Paal-Knorr type condensation in the same pot. mpg.de

| Reaction Type | Catalyst | Solvent | Conditions | Advantages |

| Paal-Knorr | Montmorillonite K-10 | Dichloromethane | Room Temperature | Reusable catalyst, mild conditions |

| Clauson-Kaas | ZrOCl₂·8H₂O | Water | 60 °C | Green solvent, good yields |

| Clauson-Kaas | Molecular Iodine | Solvent-free | Microwave | Rapid, high yields, solventless |

| Paal-Knorr | Silica Sulfuric Acid | Solvent-free | Room Temperature | High yields, short reaction time |

Metal-Catalyzed and Organocatalytic Methods

A wide array of catalysts has been employed to facilitate the synthesis of N-substituted pyrroles, offering advantages such as milder reaction conditions and higher yields.

Metal-Catalyzed Methods: Lewis acids are effective catalysts for the Paal-Knorr condensation. Various metal catalysts have been reported, including indium(III) salts (InCl₃ or InBr₃) scielo.br, iron(III) chloride (FeCl₃) organic-chemistry.org, zirconium nitrate (B79036) rsc.org, and nickel complexes. nih.gov These catalysts function by activating the carbonyl group of the 1,4-dicarbonyl compound, making it more susceptible to nucleophilic attack by the amine. For instance, indium(III) salts have been used to achieve high to excellent yields (81-98%) under solvent-free conditions at room temperature. scielo.br Similarly, a sustainable nickel-catalyzed strategy allows for the synthesis of N-substituted pyrroles from butene-1,4-diols and various amines with yields up to 90%. nih.gov Zinc iodide (ZnI₂) has also been shown to be an effective and inexpensive catalyst for converting dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org

Organocatalytic Methods: Organocatalysis presents a metal-free alternative, often utilizing readily available, non-toxic, and environmentally benign molecules. Catalysts such as L-tryptophan, squaric acid, and urea (B33335) have been successfully used. rsc.org For example, L-tryptophan can catalyze the reaction between 2,5-hexanedione and aromatic amines at 70°C under solvent-free conditions, affording N-substituted pyrroles in 86–97% yield. rsc.org Novel reagents like N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA) have also been introduced as effective catalytic reagents for this transformation. journals.co.za In a unique biocatalytic approach, the enzyme α-amylase has been shown to catalyze the Paal-Knorr reaction, yielding products in 60-99% yields under mild conditions. nih.gov

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Indium(III) salts | γ-Diketones, Amines | Solvent-free, RT | 81-98 | scielo.br |

| FeCl₃ | 2,5-Dimethoxytetrahydrofuran, Amines | Water, 60°C | Up to 95 | organic-chemistry.org |

| L-tryptophan | 2,5-Hexanedione, Aromatic Amines | Solvent-free, 70°C | 86-97 | rsc.org |

| Squaric Acid | 2,5-Dimethoxytetrahydrofuran, Amines | Water, Thermal/Ultrasonic | 85-97 | beilstein-journals.org |

| α-Amylase | 1,4-Dicarbonyls, Amines | Aqueous buffer | 60-99 | nih.gov |

Nanomaterial-Assisted Pyrrole Synthesis

The use of nanocatalysts in organic synthesis is a rapidly growing field, offering benefits such as high catalytic activity, stability, and recyclability. researchgate.net For pyrrole synthesis, magnetic nanoparticles have been particularly effective. For instance, Fe₃O₄@SiO₂-PTMS-Guanidine-SA magnetic nanoparticles have been used as a catalyst for the reaction between primary amines and 2,5-hexanedione, providing high yields under mild conditions. researchgate.net A key advantage of this system is the ease of catalyst recovery using an external magnet, allowing for multiple reuse cycles without significant loss of activity. researchgate.net Another innovative approach involves a nano-ferrite supported glutathione (B108866) (Nano-FGT) organocatalyst, which efficiently catalyzes the reaction of amines with 2,5-dimethoxytetrahydrofuran. rsc.org

| Nanocatalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂-PTMS-Guanidine-SA | Primary Amines + 2,5-Hexanedione | High yield, mild conditions, easy magnetic separation, reusable | researchgate.net |

| Nano-Ferrite supported Glutathione (Nano-FGT) | Amines + 2,5-Dimethoxytetrahydrofuran | High efficiency, organocatalytic, recyclable | rsc.org |

| CuCl₂ (for PPy nanoparticle formation) | Oxidative polymerization of pyrrole | Innovative template-based synthesis of multifunctional nanoparticles | nih.gov |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times and often improving product yields. researchgate.net In the context of N-substituted pyrrole synthesis, microwave-assisted methods provide a significant enhancement in efficiency over conventional heating. pensoft.net A notable example is the iodine-catalyzed reaction of 2,5-dimethoxytetrahydrofuran with various amines under solvent-free, microwave-induced conditions, which produces pyrroles in excellent yields (75–98%) within a short time. beilstein-journals.orgmdpi.com N-bromosuccinimide (NBS) has also been used as an effective catalyst in the microwave-assisted synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines, with reactions completing in as little as 8 minutes. pensoft.net Simple, non-toxic Lewis acids like CaCl₂·2H₂O have also proven to be prominent catalysts for microwave-assisted Paal-Knorr condensations. pensoft.net

Solvent-Free and Aqueous Medium Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols that minimize or eliminate the use of volatile organic solvents.

Aqueous Medium Protocols: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Several catalytic systems have been developed to be effective in aqueous media. Zirconium nitrate has been described as a reusable, water-tolerant Lewis acid for pyrrole synthesis. rsc.org Iron(III) chloride is another inexpensive and eco-friendly catalyst that works efficiently in water. organic-chemistry.org The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst also enables the convenient synthesis of pyrroles in an aqueous medium. scirp.org

Solvent-Free Protocols: Performing reactions under solvent-free or "neat" conditions is another key green chemistry strategy. This approach not only reduces waste but can also lead to higher reaction rates. A variety of N-substituted pyrroles have been synthesized by reacting γ-diketones with amines in the presence of indium(III) salts at room temperature without any solvent. scielo.br Calcium nitrate has also been used as a catalyst for solvent-free N-substituted pyrrole synthesis. researchgate.net Remarkably, efficient synthesis has been achieved under neat conditions by simply heating aromatic amines with 2,5-dimethoxytetrahydrofuran at 100–120 °C, completely avoiding the need for a catalyst. tandfonline.com

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple operational steps into a single procedure, avoiding the isolation of intermediates. orientjchem.orgbohrium.com This approach saves time, resources, and reduces waste. MCRs are particularly powerful for creating molecular diversity and complexity from simple starting materials. bohrium.comrsc.org

A one-pot, three-component cascade reaction between unprotected sugars, primary amines, and 3-oxoacetonitriles can produce highly functionalized N-substituted pyrroles in excellent yields. acs.org Another three-component method involves the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium. scirp.org A zinc-catalyzed one-pot process combining propargylation, amination, and cycloisomerization has also been developed for the regioselective synthesis of substituted pyrroles from propargylic acetates, enoxysilanes, and primary amines. nih.gov These MCRs provide a direct and modular approach to synthesizing complex pyrrole derivatives that would otherwise require lengthy, multi-step sequences. rsc.org

Mechanistic Investigations of N-Pyrrole Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic routes. The Paal-Knorr reaction, the most common method for pyrrole synthesis, has been the subject of several mechanistic studies.

Reaction Pathway Elucidation for Key Synthetic Routes

The generally accepted mechanism for the acid-catalyzed Paal-Knorr synthesis of N-substituted pyrroles proceeds through several key steps. mdpi.com

Carbonyl Activation: The reaction begins with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound by a Brønsted acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The primary amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.

Second Condensation: A similar sequence of protonation and nucleophilic attack occurs at the second carbonyl group, leading to an intermediate that undergoes intramolecular cyclization.

Dehydration and Aromatization: The cyclic intermediate then undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.

Organocatalysts can facilitate this pathway through alternative activation modes. For example, catalysts with hydrogen-bond-donating capabilities, such as L-tryptophan or urea, can activate the dicarbonyl compound by forming hydrogen bonds with the carbonyl oxygen atoms, thereby facilitating the nucleophilic attack by the amine. rsc.org In microwave-assisted reactions catalyzed by N-bromosuccinimide (NBS), it is proposed that a trace amount of hydrobromic acid generated from NBS acts as the mild acidic reagent required for the reaction to proceed. pensoft.net

Role of Intermediates in Cyclization Processes

The formation of the pyrrole ring in this compound and its analogs is a critical step in their synthesis, governed by the nature of the reactants and the reaction mechanism. The cyclization process universally proceeds through key intermediates whose structure and reactivity dictate the course of the reaction and the final product. Understanding the role of these intermediates is fundamental to controlling the synthesis of N-substituted pyrroles.

One of the most common methods for synthesizing N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound (a 1,4-dicarbonyl) with a primary amine, such as 4-methylbenzylamine. mdpi.com The mechanism begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the dicarbonyl compound. mdpi.com This initial attack forms a hemiaminal intermediate, which then dehydrates to form an imine or enamine. The crucial cyclization step occurs through an intramolecular nucleophilic attack by the remaining amino group (in the enamine tautomer) or by the enamine carbon on the second carbonyl group. mdpi.comwikipedia.org This attack leads to the formation of a five-membered cyclic amino alcohol intermediate (a hydroxypyrrolidine derivative). mdpi.comnih.gov Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic pyrrole ring. nih.gov The entire process is often catalyzed by Brønsted or Lewis acids, which facilitate both the initial condensation and the subsequent dehydration steps. mdpi.com

In the classic Knorr pyrrole synthesis, α-aminoketones are key intermediates that self-condense or react with another β-ketoester to form the pyrrole ring. wikipedia.org Because α-aminoketones are often unstable, they are typically prepared in situ from oximes. wikipedia.org The mechanism involves the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This enamine intermediate undergoes cyclization and subsequent elimination of water to yield the pyrrole. wikipedia.org

Modern synthetic strategies have expanded the range of intermediates utilized in pyrrole synthesis. For instance, gold-catalyzed reactions can be used to synthesize substituted pyrroles from α-amino ketones and alkynes. organic-chemistry.org Similarly, the cyclization of N-propargyl β-enaminone derivatives proceeds through an amino-Claisen rearrangement to yield an α-allenyl β-enaminone intermediate, which then undergoes cyclization to form the pyrrole. organic-chemistry.org

Other specialized cyclization reactions highlight the diversity of influential intermediates. In syntheses involving N-alkyne-substituted pyrrole precursors, nucleophilic or electrophilic cyclization can occur. beilstein-journals.orgnih.gov For example, the reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to different cyclization products depending on the electronic properties of the substituents on the alkyne. beilstein-journals.orgnih.gov Electron-donating groups favor cyclization with the less nucleophilic nitrogen atom of the hydrazide group, whereas electron-withdrawing groups direct the cyclization to the terminal nitrogen atom. nih.gov

Cascade reactions also provide efficient routes to N-benzyl-1H-pyrroles through a sequence of intermediates. A process involving alkynyl Fischer carbene complexes and α-imino glycine (B1666218) methyl esters proceeds via a 1,4-addition, isomerization, ring closure, and demetalation cascade. rsc.org Likewise, iodine-mediated cascade reactions can prepare 1,2,4-triarylpyrroles from aryl methyl ketones and anilines. The proposed mechanism involves the formation of a ketimine intermediate, which, after α-iodination and nucleophilic substitution, leads to an iminium ion. nih.gov This ion rearranges to an enamine that undergoes an intramolecular Mannich-type condensation to form a cyclic intermediate, which then aromatizes to the pyrrole product. nih.gov

The table below summarizes various synthetic approaches to pyrrole analogs and the pivotal intermediates involved in their cyclization.

| Synthetic Method | Key Intermediate(s) | Description of Role in Cyclization | Resulting Pyrrole Type |

|---|---|---|---|

| Paal-Knorr Reaction | γ-Aminoketone / Cyclic Amino Alcohol | The γ-aminoketone undergoes intramolecular nucleophilic attack to form the five-membered cyclic amino alcohol, which then dehydrates to the aromatic pyrrole. mdpi.com | N-Substituted Pyrroles |

| Knorr Pyrrole Synthesis | Enamine | The enamine, formed from the condensation of an α-aminoketone and a β-ketoester, cyclizes and eliminates water to form the pyrrole ring. wikipedia.org | Substituted Pyrroles |

| Gold-Catalyzed Amino-Claisen Rearrangement | α-Allenyl β-enaminone | Generated via a rearrangement of N-propargyl β-enaminones, this allene (B1206475) intermediate undergoes a subsequent cyclization to yield the final pyrrole product. organic-chemistry.org | Polysubstituted Pyrroles |

| Iodine-Mediated Cascade | Ketimine / Enamine / Cyclic Intermediate | A ketimine is formed and undergoes further transformation to an enamine, which then participates in an intramolecular Mannich-type condensation to form a cyclic intermediate that aromatizes. nih.gov | Triaryl-substituted Pyrroles |

| 6π-Electrocyclization | 2,5-Dihydropyrrole | A 1,3-diene precursor undergoes sulfilimine formation followed by a 6π-electrocyclization, ring-contraction, and elimination sequence, passing through a 2,5-dihydropyrrole intermediate to form the pyrrole. acs.org | Polysubstituted Pyrroles |

Reactivity Profiles and Chemical Transformations of N Substituted Pyrroles

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry. The pyrrole ring is highly activated towards electrophilic attack due to the participation of the nitrogen lone pair in the aromatic π-system. This increased electron density makes pyrroles significantly more reactive than benzene, often leading to reactions under milder conditions. pearson.compearson.com

Regioselectivity Studies of Ring Substitution

The regioselectivity of electrophilic substitution on the pyrrole ring is a well-studied area. Generally, substitution occurs preferentially at the C2 (α) position over the C3 (β) position. onlineorganicchemistrytutor.comstackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate (σ-complex) formed during α-attack. The positive charge in the α-intermediate can be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge, which is particularly stable as all atoms (except hydrogen) have a complete octet. In contrast, the intermediate for β-substitution is stabilized by only two principal resonance structures. stackexchange.comyoutube.com

However, the nature of the N-substituent can significantly influence this regioselectivity. Bulky substituents on the nitrogen atom can sterically hinder the α-positions, leading to an increased proportion of the β-substituted product. umich.edu For instance, in the Vilsmeier-Haack reaction, the α:β ratio of substitution changes dramatically with the increasing size of the N-alkyl group, with the β-isomer becoming the major product for the N-t-butyl derivative. umich.edu

| N-Substituent | Reaction | α:β Ratio |

| Methyl | Vilsmeier-Haack | α-isomer only |

| Ethyl | Vilsmeier-Haack | 11.5 : 1 |

| Isopropyl | Vilsmeier-Haack | 1.9 : 1 |

| t-Butyl | Vilsmeier-Haack | 1 : 14 |

Influence of N-Benzyl Substitution on Electrophilic Attack Patterns

The N-benzyl group, as seen in 1-(4-Methylbenzyl)-1h-pyrrole, exerts a notable influence on the regioselectivity of electrophilic substitution. Studies on 1-benzylpyrrole have shown a significant increase in the proportion of 3-substitution compared to pyrrole or 1-methylpyrrole in reactions such as nitration, bromination, and formylation. cdnsciencepub.com For example, the nitration of 1-benzylpyrrole with nitric acid in acetic anhydride yields a mixture containing approximately 60% of the 3-nitro isomer. This directing effect towards the β-position is a key feature of the N-benzyl group, potentially offering synthetic routes to 3-substituted pyrroles which are otherwise less accessible. cdnsciencepub.com

In the reaction of dipyrrylmethanes with arenediazonium ions, the presence of a benzyl (B1604629) group on the pyrrole nitrogen led to the detection of benzyl alcohol as a product, suggesting the formation of a benzyl carbonium ion during the reaction. rsc.org This indicates that the N-benzyl group can be susceptible to cleavage under certain electrophilic conditions.

Nucleophilic Reactivity and Anion Formation

While pyrroles are predominantly known for their electrophilic character, their nucleophilic reactivity is also significant, particularly in the context of their anions. Deprotonation of the N-H bond in pyrrole or its derivatives leads to the formation of the pyrrolide anion, a potent nucleophile. The nucleophilicity of N-substituted pyrroles has been systematically studied, and it is found that the reactivity is highly dependent on the substituents present on the ring. researchgate.net For instance, the presence of alkyl groups substantially increases the nucleophilic reactivity of the pyrrole. researchgate.net

In the case of N-substituted pyrroles like this compound, the absence of an N-H proton means that anion formation would involve deprotonation of a C-H bond, which is a much less favorable process and requires strong bases. However, the pyrrole ring itself can act as a nucleophile in certain reactions. For example, N-alkyne-substituted pyrroles can undergo intramolecular nucleophilic cyclization reactions. beilstein-journals.orgnih.gov

Cycloaddition Reactions Involving the Pyrrole Nucleus

The pyrrole ring can participate as a diene in cycloaddition reactions, although its aromatic character makes it less reactive in this regard compared to furan. hku.hk These reactions are often dearomatizing and can be challenging. hku.hk The participation of pyrrole derivatives in [4+3] cycloadditions to form 8-azabicyclo[3.2.1]octane frameworks is a step-economical approach to the tropane nucleus. hku.hk

N-substituted pyrroles can also undergo [3+2] cycloaddition reactions. For instance, N-substituted pyrrole-2-carboxaldehydes can react with aryl alkenes under copper catalysis to form dihydropyrrolizine skeletons. acs.org Another important reaction is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene to form the pyrrole ring. nih.gov This method is widely used for the synthesis of multi-substituted pyrroles. nih.gov

Oxidative and Reductive Transformations of N-Substituted Pyrroles

N-substituted pyrroles can undergo a variety of oxidative and reductive transformations. The oxidation of pyrroles can lead to a range of products, including pyrrolinones and, in some cases, ring-opened dicarbonyl compounds. researchgate.netrsc.org The susceptibility of the pyrrole ring to oxidation often necessitates the use of N-protecting groups in synthetic sequences. nih.gov The oxidation potentials of substituted pyrroles have been studied, providing insight into how different substituents affect the ease of oxidation. acs.org The oxidation of β-substituted pyrroles is a key initial step in the process of electropolymerization to form conductive polymers. researchgate.net

The reduction of the pyrrole ring is also a synthetically useful transformation. Partial reduction of pyrroles can lead to the formation of pyrrolines (dihydropyrroles). The Birch reduction of electron-deficient pyrroles is a common method to achieve this transformation, yielding 3-pyrrolines in good yields. pu.ac.ke Another method, the Knorr-Rabe partial reduction, uses zinc in an acidic medium to produce 3-pyrrolines from electron-rich pyrroles. beilstein-journals.org The partial reduction of N-Boc protected pyrroles has been explored to give stereoselective routes to disubstituted pyrrolines. nih.gov

Structure-Reactivity Relationship (SRR) Studies in N-Substituted Pyrroles

Structure-reactivity relationship (SRR) studies are crucial for understanding how the nature of the N-substituent influences the chemical behavior of the pyrrole ring. A key area where this has been investigated is in the electropolymerization of N-substituted pyrroles. It has been demonstrated that N-α substitution is a critical factor determining the success of electropolymerization. acs.org Even a small substituent like a methyl group at the α-position of an N-alkylpyrrole can prevent successful polymerization due to steric interactions. acs.org

Steric and Electronic Effects of N-Substituents on Reaction Outcomes

The reactivity of the pyrrole ring is significantly influenced by the nature of the substituent attached to the nitrogen atom. Both steric and electronic effects play a crucial role in determining the outcomes of chemical reactions, such as electrophilic substitution. In the case of N-substituted pyrroles, the substituent can direct incoming electrophiles to either the C2 (α) or C3 (β) position of the pyrrole ring.

For N-benzylpyrroles, the benzyl group exerts a notable steric influence. Research has shown that in electrophilic substitution reactions like nitration, bromination, and formylation, 1-benzylpyrrole yields a significantly higher proportion of the 3-substituted product compared to both pyrrole and 1-methylpyrrole researchgate.net. This preference for the C3 position is attributed to the steric hindrance imposed by the bulky benzyl group at the nitrogen atom, which disfavors the transition state leading to substitution at the adjacent C2 and C5 positions.

The 4-methylbenzyl group in "this compound" introduces both steric and electronic effects. The methyl group at the para position of the benzyl ring is an electron-donating group. Studies on the synthesis of N-substituted pyrroles from para-substituted anilines have indicated that electron-donating groups can lead to higher yields of the corresponding N-substituted pyrrole products nih.gov. This suggests that the electron-donating nature of the 4-methylbenzyl group can influence the nucleophilicity of the pyrrole ring, potentially affecting reaction rates and selectivity. While direct quantitative data for "this compound" is not extensively documented in publicly available literature, the combined steric bulk of the benzyl group and the electronic-donating effect of the para-methyl substituent are expected to favor electrophilic attack at the C3 position.

The interplay of these effects is summarized in the table below, drawing inferences from related N-substituted pyrroles.

| Substituent Effect | Influence on Reactivity of "this compound" | Expected Outcome in Electrophilic Substitution |

| Steric Hindrance | The bulky 4-methylbenzyl group hinders approach of electrophiles to the C2 and C5 positions. | Increased proportion of substitution at the C3 and C4 positions. |

| Electronic Effect | The electron-donating 4-methyl group increases the electron density of the pyrrole ring through inductive and hyperconjugation effects transmitted through the benzyl group. | Enhanced reactivity of the pyrrole ring towards electrophiles compared to unsubstituted N-benzylpyrrole. |

Reactivity in Electropolymerization Processes

The ability of N-substituted pyrroles to undergo electropolymerization is a critical aspect of their chemistry, leading to the formation of conductive polymer films with diverse applications. The success and characteristics of the electropolymerization process are heavily dependent on the steric and electronic properties of the N-substituent.

The general mechanism of pyrrole electropolymerization involves the oxidation of the monomer to form a radical cation, followed by the coupling of these radical cations and subsequent deprotonation to form the polymer chain rsc.org. The substituent on the nitrogen atom can significantly impact several stages of this process.

Steric Effects: A bulky N-substituent, such as the 4-methylbenzyl group, can present considerable steric hindrance. This steric crowding can impede the necessary coupling between radical cations at the C2 and C5 positions of the pyrrole rings, which is essential for polymer chain growth researchgate.net. High concentrations of bulky N-hydroxyalkyl groups, for instance, have been shown to require a higher potential for polymerization due to increased steric hindrance researchgate.net. While specific studies on "this compound" are limited, it is anticipated that the steric bulk of the 4-methylbenzyl group may necessitate higher oxidation potentials or result in a lower degree of polymerization and potentially affect the morphology and conductivity of the resulting polymer film.

Electronic Effects: The electronic nature of the N-substituent influences the oxidation potential of the monomer. Electron-donating groups, like the methyl group in the 4-methylbenzyl substituent, are expected to lower the oxidation potential of the pyrrole monomer. This is because they increase the electron density on the pyrrole ring, making it easier to remove an electron to form the initial radical cation. Consequently, "this compound" would likely have a lower onset potential for electropolymerization compared to N-benzylpyrrole or pyrrole itself.

The electrochemical properties of polymers derived from N-substituted pyrroles are also influenced by the substituent. The electrical and electrochemical properties of conducting polymers are key to their functionality mdpi.comnih.gov. The presence of the 4-methylbenzyl group would likely impact the final properties of the poly(this compound) film, such as its conductivity, redox behavior, and electrochromic properties.

The following table summarizes the expected influence of the 4-methylbenzyl substituent on the electropolymerization of "this compound".

| Parameter | Influence of the 4-Methylbenzyl Group | Expected Consequence |

| Oxidation Potential | The electron-donating methyl group lowers the energy required to remove an electron from the pyrrole ring. | Lower onset potential for electropolymerization compared to unsubstituted N-benzylpyrrole. |

| Polymerization Rate | Steric hindrance from the bulky substituent may slow down the coupling of radical cations. | Potentially slower polymer film growth and lower overall polymer yield. |

| Polymer Properties | The substituent is incorporated into the polymer structure, affecting chain packing and inter-chain interactions. | Altered conductivity, morphology, and electrochromic behavior of the resulting polymer film. |

Further experimental investigation is required to fully elucidate the specific parameters and properties related to the electropolymerization of "this compound" and the resulting polymer.

Computational and Theoretical Investigations of 1 4 Methylbenzyl 1h Pyrrole and Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of 1-(4-methylbenzyl)-1H-pyrrole and its analogs. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecular geometry and electronic structure. researchgate.net

DFT calculations can reveal the distribution of electron density, with the lone pair of the pyrrole (B145914) nitrogen participating in the aromatic system and the 4-methylbenzyl group extending this conjugation. smolecule.com The aldehyde group, if present, acts as an electron-withdrawing center, polarizing the molecule. smolecule.com The stability of different conformers can also be assessed; for instance, in pyrrole-2-carbaldehyde derivatives, the cis conformation is generally more stable than the trans form. smolecule.com

Furthermore, quantum chemical calculations are used to determine key electronic descriptors that are crucial for Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's reactivity and electron-donating or -accepting capabilities. researchgate.netmdpi.com The HOMO-LUMO energy gap is a significant indicator of molecular stability. researchgate.net

Studies on related pyrrole derivatives have shown that theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, when compared with experimental data, provide a comprehensive understanding of the molecular structure. researchgate.netacs.org

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for analyzing the three-dimensional arrangements of atoms in this compound derivatives and their interactions with other molecules. Conformational analysis helps identify the most stable spatial arrangements (conformers) of the molecule, which is critical for understanding its biological activity. nih.govacs.org

For instance, in derivatives of this compound, the orientation of the 4-methylbenzyl group relative to the pyrrole ring is a key conformational feature. csic.es The planarity of the pyrrole ring and the attached amide group, if present, can influence how the molecule fits into a biological target's binding site. csic.es Computational studies have shown that the methylbenzyl and chloromethylphenyl rings in some derivatives adopt specific positions relative to the pyrrole ring. csic.es

Molecular modeling also elucidates intermolecular interactions, such as hydrogen bonds and aromatic stacking, which are crucial for ligand-receptor binding. nih.gov In the case of cannabinoid receptor antagonists based on the 1-(4-methylbenzyl)-pyrrole scaffold, T-stacking interactions between the methylbenzyl ring and aromatic residues of the receptor, like tryptophan, have been identified. nih.gov Hirshfeld surface analysis is another computational tool used to investigate and visualize intermolecular interactions within crystal structures. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways.

For example, understanding the synthesis of these compounds, such as through the Paal-Knorr or Knorr pyrrole synthesis, can be enhanced by computational studies that model the reaction intermediates and transition states. This provides insights into the regioselectivity and stereoselectivity of the reactions.

In the context of their biological activity, computational studies can model the metabolic pathways of these compounds. For instance, predicting how a drug molecule is metabolized by enzymes like cytochrome P450 is a critical aspect of drug development. These studies can identify potential metabolites and predict their reactivity and toxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For pyrrole derivatives, QSAR studies are instrumental in identifying the key structural features that contribute to their therapeutic effects. nih.govingentaconnect.com

Both 2D-QSAR and 3D-QSAR models have been developed for various pyrrole derivatives. nih.govresearchgate.net These models use molecular descriptors, which can be steric, electronic, or hydrophobic in nature, to build a mathematical relationship with the observed biological activity. mdpi.comresearchgate.net For example, a QSAR study on oxadiazole-ligated pyrrole derivatives as anti-tubercular agents identified descriptors like chiV3Cluster and Rotatable Bond Count as being significant for activity. nih.gov

The insights gained from QSAR models are then used to design new compounds with potentially improved activity. mdpi.com For instance, if a model indicates that a bulky substituent at a particular position is detrimental to activity, new analogs can be designed with smaller groups at that position. ingentaconnect.com The statistical validity of QSAR models is crucial and is typically assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (q²). mdpi.comnih.gov

| QSAR Study Type | Key Findings for Pyrrole Derivatives | Relevant Descriptors |

| 2D-QSAR | Identified correlations between molecular descriptors and anti-tubercular activity. nih.gov | chiV3Cluster, XKAverage, T_O_O_5, Rotatable Bond Count, SdsCHE-index. nih.gov |

| 3D-QSAR | Provided insights into the steric, electrostatic, and hydrophobic requirements for biological activity. nih.gov | Steric and electrostatic field values at specific grid points. researchgate.net |

| GA-MLR QSAR | Showed the importance of bond length, HOMO energy, and polarizability for antioxidant activity. mdpi.com | Bond length, HOMO energy, polarizability, AlogP. mdpi.com |

| 4D-QSAR | Utilized Local Reactive Descriptors to model ligand-receptor interactions for antituberculosis agents. dergipark.org.tr | Klopman Index, Local Reactive Descriptor (LRD). dergipark.org.tr |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound derivatives, docking studies are crucial for understanding how they interact with their biological targets at the molecular level. csic.esnih.gov

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govnih.gov For example, in the case of pyrrole derivatives designed as inhibitors of enoyl ACP reductase (InhA), an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis, docking studies have shown that the carbonyl group of the ligand can form hydrogen bonds with residues like TYR158 and the NAD+ cofactor. nih.gov

The results of docking studies, often expressed as a docking score, can help to rank potential drug candidates and guide the design of more potent inhibitors. africanjournalofbiomedicalresearch.com The combination of docking with other computational methods like Molecular Dynamics (MD) simulations can provide a more dynamic and accurate picture of the ligand-receptor interactions. csic.es

| Target Protein | Key Interactions Observed for Pyrrole Derivatives | Significance |

| Enoyl ACP Reductase (InhA) | Hydrogen bonding with TYR158 and NAD+. nih.gov | Inhibition of Mycobacterium tuberculosis growth. researchgate.net |

| Dihydrofolate Reductase (DHFR) | Binding interactions within the active site. nih.gov | Dual-target inhibition for antitubercular activity. nih.gov |

| Cannabinoid Receptor 2 (CB2R) | Aromatic T-stacking with W5.43(194). nih.gov | Development of selective CB2 receptor antagonists. csic.es |

| VEGFR-2 | Tighter interactions at the ATP binding site. nih.gov | Potential anticancer activity. nih.gov |

| Acetylcholinesterase (AChE) | Interactions with residues near the peripheral anionic site. researchgate.netpensoft.net | Treatment of Alzheimer's disease. mdpi.comresearchgate.net |

In Silico Prediction of Molecular Mechanisms of Action

In silico methods are increasingly used to predict the molecular mechanisms of action of new chemical entities. For this compound and its derivatives, these computational approaches can help to identify potential biological targets and signaling pathways that are modulated by these compounds. mdpi.com

One such approach is network-based inference, which uses information about known drug-target interactions, chemical structures, and biological pathways to predict the targets of new compounds. nih.gov By analyzing the structural similarities of a new compound to known drugs, these methods can generate hypotheses about its mechanism of action. nih.gov

Another approach involves using machine learning models trained on large datasets of compounds with known biological activities. These models can predict the activity of new compounds across a range of biological targets, providing a comprehensive "bioactivity profile." This can help to identify both the intended therapeutic targets and potential off-target effects.

Computational Design and Screening of Novel Pyrrole-Based Scaffolds

Computational methods are not only used to study existing compounds but also to design and screen novel molecules with desired properties. The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds. nih.govnih.gov

Computational design often starts with a known active compound or a pharmacophore model derived from QSAR or docking studies. researchgate.net New molecules are then designed by modifying the scaffold or its substituents. For example, a scaffold-hopping approach can be used to replace the pyrrole ring with other heterocyclic rings to explore new chemical space and improve properties like solubility. csic.es

Virtual screening is a powerful technique for rapidly evaluating large libraries of compounds for their potential to bind to a specific biological target. researchgate.netpensoft.net By using docking and other scoring functions, virtual screening can prioritize a smaller number of compounds for experimental testing, thereby saving time and resources in the drug discovery process. researchgate.netpensoft.net The combination of in silico design and screening with synthetic chemistry and biological testing is a powerful paradigm for the development of new therapeutic agents based on the this compound scaffold.

Applications in Advanced Materials Science

Development of Pyrrole-Containing Conducting Polymers (Polypyrroles)

Polypyrrole (PPy) is an intrinsically conducting polymer that has garnered significant attention due to its favorable properties, including high conductivity in its doped state, good environmental stability, and ease of synthesis. N-substituted polypyrrole derivatives, such as those that could be synthesized from 1-(4-Methylbenzyl)-1h-pyrrole, retain the fundamental advantages of polypyrrole while offering enhanced properties. The substitution at the nitrogen atom can improve solubility and processability, which are significant challenges for unsubstituted polypyrrole. The introduction of specific functional groups via N-substitution allows for the fine-tuning of the polymer's electronic and physical properties to suit particular applications.

Poly-N-benzylpyrrole and its derivatives are being explored for their potential in organic electronics. The benzyl (B1604629) group, and more specifically the 4-methylbenzyl group, can enhance the solubility of the polymer in organic solvents, facilitating its use in solution-processable fabrication techniques for electronic devices. While the introduction of a substituent on the nitrogen atom can sometimes decrease the electrical conductivity compared to unsubstituted polypyrrole due to steric hindrance that affects the planarity of the polymer backbone, the improved processability can be a crucial advantage. These polymers are considered for applications where moderate conductivity and good film-forming properties are required.

| Property | Typical Value for N-Substituted Polypyrroles | Potential Influence of 4-Methylbenzyl Group |

| Conductivity (doped) | 10⁻³ - 10¹ S/cm | May slightly decrease conductivity due to steric effects, but enhances processability. |

| Solubility | Generally improved over unsubstituted PPy | The methylbenzyl group is expected to significantly improve solubility in common organic solvents. |

| Film-forming ability | Good | Excellent, allowing for uniform thin-film deposition. |

| Environmental Stability | High | Expected to be comparable to other stable polypyrrole derivatives. |

Conducting polymers, including N-substituted polypyrroles, are promising materials for electrodes in electrochemical capacitors, also known as supercapacitors, due to their ability to undergo rapid and reversible redox reactions (p-doping and de-doping). This process allows for efficient charge storage. The morphology and porosity of the polymer film are critical factors in determining the performance of a supercapacitor. The improved solubility of polymers derived from this compound can enable better control over the film's nanostructure during deposition, potentially leading to higher specific capacitance and better rate capability. While polyaniline and unsubstituted polypyrrole have been more extensively studied, the tailored properties of N-substituted derivatives are of growing interest for advanced energy storage solutions. Research into various N-substituted pyrrole (B145914) copolymers has shown that the electrochemical properties can be systematically varied.

| Device Parameter | Performance of Polypyrrole-based Capacitors | Potential Contribution of Poly(this compound) |

| Specific Capacitance | 150 - 400 F/g | Tunable morphology due to better solubility could optimize ion diffusion and enhance capacitance. |

| Energy Density | 5 - 20 Wh/kg | Could be improved through nanostructuring enabled by solution processing. |

| Power Density | 1000 - 5000 W/kg | Dependant on the charge/discharge kinetics which are influenced by film properties. |

| Cycle Life | >1000 cycles | Good stability is a characteristic of polypyrroles. |

Utilization in Sensors and Coating Materials

The electrical conductivity of polypyrrole-based materials is sensitive to their chemical environment, making them excellent candidates for chemical sensors. When exposed to certain gases or chemical species, the conductivity of the polymer changes, providing a measurable signal. Poly(this compound) could be utilized as the active layer in such sensors. The 4-methylbenzyl group might introduce specific interactions with certain analytes, potentially enhancing selectivity. Furthermore, the excellent film-forming properties of N-substituted polypyrroles make them suitable for creating uniform and adhesive coatings. These coatings can be applied for anti-corrosion protection, anti-static layers, and electromagnetic shielding. The ability to process these polymers from solution is a significant advantage for coating applications on various substrates.

Integration into Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Pyrrole-containing semiconducting materials have been investigated for their use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgnih.gov While pyrrole itself is an electron-rich heteroaromatic compound, its application in these areas has been somewhat limited by synthetic challenges and stability issues of the resulting polymers. acs.orgnih.gov However, the development of new synthetic methods and the strategic incorporation of pyrrole units into donor-acceptor copolymers are overcoming these limitations. acs.orgnih.gov

In the context of OFETs, the charge carrier mobility of the organic semiconductor is a key performance metric. For N-substituted polypyrroles, the charge transport properties can be influenced by the nature of the substituent. While extensive data on poly(this compound) is not available, studies on related N-aryl and N-alkyl substituted polypyrroles can provide insights. The substituent can affect the packing of the polymer chains in the solid state, which in turn impacts charge hopping between chains. The development of novel pyrrole-based materials, including diketopyrrolopyrrole (DPP) derivatives, has led to high-performance OFETs. frontiersin.org

For OPVs, pyrrole-containing polymers can act as the electron donor material in the active layer of a bulk heterojunction solar cell. The addition of a pyrrole moiety to other polymer backbones, such as in N-annulated perylene diimide systems, can influence the frontier molecular orbital energy levels, which is crucial for efficient charge separation and transport. mdpi.com The 4-methylbenzyl group in poly(this compound) could potentially be engineered to fine-tune the electronic properties and morphology of the polymer blend in an OPV active layer.

| Application | Key Parameter | Relevance of Poly(this compound) |

| OFETs | Charge Carrier Mobility (μ) | The 4-methylbenzyl group may influence polymer packing and hence mobility. Improved solubility aids in forming high-quality thin films. |

| OPVs | Power Conversion Efficiency (PCE) | The electronic properties of the polymer, influenced by the substituent, affect the open-circuit voltage (Voc) and short-circuit current (Jsc). |

Bioactive Potential and Mechanistic Insights of N Substituted Pyrrole Derivatives

Structure-Biological Activity Relationship (SAR) Studies

The biological activity of N-substituted pyrrole (B145914) derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in elucidating the molecular determinants responsible for their pharmacological effects, guiding the design of more potent and selective therapeutic agents.

Role of the N-Benzyl Moiety in Modulating Pharmacological Activity

The introduction of a benzyl (B1604629) group at the nitrogen atom of the pyrrole ring is a key structural modification that significantly impacts the pharmacological properties of these derivatives. Research has consistently shown that the N-benzyl moiety is important for the inhibitory potencies of these compounds against various enzymes. For instance, in a study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the N-benzyl side chain was identified as a crucial component for their inhibitory activity nih.gov.

Substituent Effects on Biological Efficacy and Selectivity

The nature and position of substituents on both the pyrrole and the N-benzyl rings play a pivotal role in fine-tuning the biological efficacy and selectivity of N-substituted pyrrole derivatives. Variations in these substituents can lead to significant changes in potency and target specificity.

For instance, the introduction of a methyl group at the para-position of the N-benzyl ring, as in "1-(4-Methylbenzyl)-1h-pyrrole," can modulate electronic and steric properties, potentially leading to improved interactions with the target enzyme. Studies on related N-substituted pyrrole derivatives have demonstrated that even minor structural modifications can have a profound impact on their biological activity. For example, in a series of pyrrolo[2,3-d]pyrimidine derivatives, the presence and position of fluorine substituents were found to not significantly affect kinase selectivity, whereas in other series, halogen substituents on the phenyl ring were pivotal for dual EGFR and AURKA inhibition nih.gov.

The cytotoxic effects of some pyrrole derivatives have been linked to specific substitutions. In one study, a derivative with an ethoxycarbonyl group on the pyrrole core and a 2-benzylamino-4,5-dimethylphenyl moiety on the N-1 position exhibited the strongest cytotoxic effect nih.gov. This highlights the importance of a comprehensive understanding of substituent effects for the rational design of compounds with desired biological activities. The following table summarizes the effects of various substituents on the biological activity of N-benzylpyrrole derivatives based on findings from multiple studies.

| Compound/Derivative | Substituent(s) | Biological Target/Activity | Observed Effect |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | N-benzoyl | Metallo-β-lactamases (MBLs) | Retained potent in vitro activity against multiple MBLs nih.gov. |

| Phenylpyrroloquinolinones | Benzoyl group at pyrrole nitrogen | Antiproliferative activity | Achieved significantly lower GI50 values compared to sulfonyl or carbamoyl (B1232498) moieties nih.gov. |

| Pyrrolo[2,3-d]pyrimidines | Halogens on the 4-anilino moiety | EGFR and AURKA inhibition | Pivotal for dual inhibition nih.gov. |

| Pyrrolo[3,2-c]pyridines | 3,5-bis(trifluoromethyl)phenyl or 4-morpholino-3-(trifluoromethyl)phenyl | FMS kinase inhibition | Enhanced affinity to the enzyme nih.gov. |

| Pyrrole derivative 4d | Ethoxycarbonyl on pyrrole, 2-benzylamino-4,5-dimethylphenyl on N-1 | Cytotoxicity | Induced the strongest cytotoxic effect in a study nih.gov. |

Enzyme Inhibition Studies

A significant aspect of the bioactive potential of N-substituted pyrrole derivatives lies in their ability to inhibit various enzymes implicated in a range of pathological conditions. Mechanistic studies have provided valuable insights into their modes of action as enzyme inhibitors.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Inhibition of these enzymes is a well-established strategy for the management of inflammation. Several N-substituted pyrrole derivatives have been investigated as inhibitors of COX and LOX.

Studies on novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown that these compounds can potently inhibit both COX-1 and COX-2 enzymes, with IC50 values similar to the established drug meloxicam (B1676189) frontiersin.org. Molecular docking studies suggest that these compounds bind to the active site of cyclooxygenases, with their binding energy correlating well with their inhibitory activity frontiersin.org. The anti-inflammatory activity of certain pyrrole derivatives has been demonstrated to be comparable to that of diclofenac (B195802) mdpi.com.

The following table presents the inhibitory activities of selected pyrrole derivatives against COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative A | 0.85 ± 0.09 | 0.11 ± 0.01 | frontiersin.org |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative B | 1.12 ± 0.11 | 0.25 ± 0.02 | frontiersin.org |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative C | 1.58 ± 0.14 | 0.51 ± 0.04 | frontiersin.org |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative D | 0.55 ± 0.05 | 0.15 ± 0.01 | frontiersin.org |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative E | 0.91 ± 0.09 | 0.12 ± 0.01 | frontiersin.org |

| Meloxicam (Reference) | 1.89 ± 0.17 | 0.21 ± 0.02 | frontiersin.org |

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Several studies have explored the potential of N-benzyl and related derivatives as tyrosinase inhibitors.

Research on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs has revealed potent tyrosinase inhibitory activity. One particular analog demonstrated highly potent inhibition with an IC50 value of 90 nM, which was significantly lower than that of the standard inhibitor, kojic acid nih.gov. Kinetic studies indicated that these compounds act as competitive inhibitors of mushroom tyrosinase nih.gov.

The structure-activity relationship of these inhibitors highlights the importance of the substitution pattern on the benzylidene ring. For instance, compounds with 3,4-dichloro, 4-fluoro, and 3-chloro substitutions on the benzyl ring exhibited exceptionally high potency against tyrosinase. The following table summarizes the tyrosinase inhibitory activities of selected benzylidene derivatives.

| Compound/Derivative | Substituent on Benzyl Ring | Tyrosinase IC50 (µM) | Reference |

| Analog 1 | 4-hydroxy | 4.69 | |

| Analog 2 | 3,4-dihydroxy | 5.75 | |

| Analog 3 | 2,4-dihydroxy | 0.27 | |

| Analog with 3,4-dichloro | 3,4-dichloro | 0.22 | |

| Analog with 4-fluoro | 4-fluoro | 0.22 | |

| Analog with 3-chloro | 3-chloro | 0.24 | |

| Kojic Acid (Reference) | - | 19.22 - 26.54 | nih.gov |

Inhibition of Fatty Acid Synthesis Enzymes (e.g., FabI)

The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of novel antibacterial agents due to its essentiality for bacterial viability and its structural difference from the mammalian FAS-I system. Enoyl-acyl carrier protein (ACP) reductase (FabI) is a key enzyme in this pathway, catalyzing the final step in the fatty acid elongation cycle.

While direct studies on "this compound" as a FabI inhibitor are limited, research on related heterocyclic compounds provides a basis for its potential activity. For example, 4-pyridone derivatives have been identified as having strong FabI-inhibitory and antibacterial activities against Staphylococcus aureus. High-throughput screening has identified various chemical scaffolds, including benzodiazepine (B76468) derivatives, as inhibitors of S. aureus FabI nih.gov.

Structure-activity relationship studies of other heterocyclic inhibitors have shown that specific substitutions are crucial for potent FabI inhibition. For instance, in a series of indole (B1671886) naphthyridinones, iterative medicinal chemistry led to compounds with greatly increased potency against FabI-containing organisms nih.gov. Although direct evidence is pending, the structural features of N-benzylpyrroles suggest they could be explored as potential FabI inhibitors, warranting further investigation in this area.

Interaction with Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug discovery. nih.gov The pyrrole scaffold has been identified as a key structural feature in the design of various protein kinase inhibitors. nih.gov

While specific studies on the direct interaction of this compound with protein kinases are not extensively detailed in the available literature, the broader class of N-substituted pyrroles has shown significant potential. For instance, certain pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against FMS kinase, with IC₅₀ values in the nanomolar range. nih.gov The activity of these compounds was linked to specific substituents that enhance affinity to the enzyme's active site. nih.gov Similarly, pyrrolizine-based compounds have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR), both critical protein kinases in cancer cell proliferation. rsc.org These findings suggest that the N-substituted pyrrole core, such as that in this compound, can serve as a foundational structure for developing targeted protein kinase inhibitors.

Antimicrobial Activity Research

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. tandfonline.com Pyrrole and its derivatives have long been recognized for their antimicrobial properties against a range of pathogenic microorganisms. nih.govresearchgate.net The introduction of different substituents onto the pyrrole ring can significantly modulate this bioactivity, leading to compounds with enhanced potency and spectrum. nih.govmdpi.com

Antibacterial and Antifungal Studies

N-substituted pyrrole derivatives have been the subject of numerous studies to evaluate their efficacy against pathogenic bacteria and fungi. Research has shown that these compounds can exhibit broad-spectrum activity or selective toxicity against specific microbial classes. acgpubs.orgnih.gov For example, certain synthetic pyrrole derivatives have demonstrated notable activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govacgpubs.org

Below is a table summarizing the antimicrobial activity of various N-substituted pyrrole derivatives against selected pathogens, illustrating the general potential of this compound class.

| Compound Class | Test Organism | Activity / Measurement | Reference |

| N-Arylpyrrole Derivatives | Staphylococcus aureus (MRSA) | MIC = 4 µg/mL | tandfonline.com |

| N-Arylpyrrole Derivatives | Escherichia coli | Active (MIC reported) | tandfonline.com |

| Fused Pyrrole Derivatives | Candida albicans | High inhibitory effect | nih.gov |

| Fused Pyrrole Derivatives | Aspergillus fumigatus | Notable inhibitory effect | nih.gov |

| Tetrasubstituted Pyrroles | Bacillus cereus | Moderate to excellent inhibition | acgpubs.org |

| Tetrasubstituted Pyrroles | Escherichia coli | No inhibitory effect | acgpubs.org |

Note: This table represents data for the broader class of N-substituted pyrrole derivatives, not specifically this compound, to illustrate the bioactive potential of the scaffold.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms through which N-substituted pyrroles exert their antimicrobial effects can vary depending on their structure and the target organism. One proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. The lipophilic nature of the pyrrole core, enhanced by N-substituents like the methylbenzyl group, may facilitate interaction with and insertion into the lipid bilayer of microbial membranes.

Another potential mechanism is the inhibition of essential microbial enzymes. Pyrrole derivatives have been suggested to interfere with enzymes involved in critical metabolic pathways or in the synthesis of the cell wall. Furthermore, some studies suggest that these compounds could inhibit biofilm formation, a key virulence factor in many pathogenic bacteria that contributes to antibiotic resistance. For instance, certain quinazolinone-bearing pyrrolidine (B122466) derivatives have been shown to inhibit biofilm formation in P. aeruginosa at sub-MIC concentrations. nih.gov

Antiproliferative and Anticancer Investigations (mechanistic and cellular studies)

The pyrrole scaffold is a constituent of several approved anticancer drugs and a building block for many more investigational agents. nih.govnih.gov N-substituted pyrroles, including derivatives structurally related to this compound, have been extensively evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov

Studies have revealed that the antiproliferative activity is highly dependent on the nature of the substituents on the pyrrole ring. For example, the introduction of electron-donating groups at the 4th position of the pyrrole ring in a series of 3-benzoyl-4-phenyl-1H-pyrrole derivatives was found to increase anticancer activity. nih.gov Some of these compounds exhibited potent, low micromolar IC₅₀ values against a panel of cancer cell lines including those from the colon (HCT-116), liver (HepG2), and prostate (DU145), while showing weaker cytotoxicity against non-cancerous cell lines. nih.gov

Mechanistic studies have indicated that these compounds can induce cancer cell death through various pathways. Flow cytometry analysis has shown that certain pyrrole derivatives can arrest the cell cycle at the S or G1 phase and induce apoptosis. nih.govnih.gov The induction of apoptosis has been confirmed through observations of nuclear condensation and DNA fragmentation, along with the modulation of key regulatory proteins. nih.gov For instance, Western blot analysis has revealed the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are critical executioners of apoptosis. nih.gov

The table below presents the antiproliferative activity of representative N-substituted pyrrole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroles | MGC 80-3 (Gastric) | 1.0 - 1.7 | nih.gov |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroles | HCT-116 (Colon) | 1.0 - 1.7 | nih.gov |

| 3-Benzoyl-4-(4-methoxyphenyl)-1H-pyrroles | HepG2 (Liver) | 0.5 - 0.9 | nih.gov |

| 3-Benzoyl-4-(4-methoxyphenyl)-1H-pyrroles | DU145 (Prostate) | 0.5 - 0.9 | nih.gov |

| Pyrrole-pyrazine dione (B5365651) derivative | A549 (Lung) | 19.94 | nih.gov |

| Pyrrole-pyrazine dione derivative | HeLa (Cervical) | 16.73 | nih.gov |

Note: The data in this table are for various N-substituted pyrrole derivatives, highlighting the anticancer potential of the general structure.

Role as Fundamental Building Blocks in Natural Product-Inspired Scaffold Synthesis

Beyond their intrinsic biological activities, N-substituted pyrroles like this compound are valuable building blocks in synthetic organic chemistry. nih.gov They serve as versatile intermediates for the construction of more complex, polycyclic scaffolds, many of which are inspired by the structures of natural products. rsc.orgnih.gov Natural products are a rich source of inspiration for drug discovery, and the pyrrole ring is a common feature in many of these bioactive molecules. rsc.org

The synthesis of N-substituted pyrroles can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. This modularity allows for the introduction of diverse functionalities, such as the 4-methylbenzyl group, which can be further elaborated. The N-substituent can influence the reactivity of the pyrrole ring and can be chosen to mimic side chains of natural products or to introduce specific physicochemical properties into the final molecule. The use of such building blocks is central to the development of novel molecular entities with potentially enhanced biological efficacy and target selectivity. nih.gov

Future Research Directions and Concluding Perspectives

Emerging Synthetic Routes and Methodological Advancements for N-Benzylpyrroles

The synthesis of N-substituted pyrroles, including N-benzyl derivatives, has traditionally been dominated by methods like the Paal-Knorr reaction, which involves the condensation of primary amines with 1,4-dicarbonyl compounds. nih.gov While effective, recent research has pivoted towards developing more efficient, atom-economical, and environmentally benign methodologies.

Future advancements are focusing on several key areas:

Green Chemistry Approaches : The use of environmentally friendly catalysts and conditions is a major trend. Methodologies employing catalysts like citric acid and saccharin, or even uncatalyzed reactions in boiling water, are being developed to reduce the environmental impact of the Paal-Knorr synthesis. nih.gov

Catalytic N-Heterocyclization : Novel catalytic systems are emerging that bypass the need for pre-functionalized dicarbonyls. For instance, iron-catalyzed methods that directly couple unsaturated diols, such as 2-butyne-1,4-diol, with benzylamines offer a direct and straightforward route to N-benzylpyrroles. rug.nl This approach is notable for its use of an inexpensive and abundant metal catalyst. rug.nl

Flow Chemistry : Continuous flow synthesis presents a scalable and efficient alternative to batch processing. Recent studies have demonstrated the synthesis of N-substituted pyrroles from aromatic amines and 2,5-dimethoxytetrahydrofuran (B146720) in a continuous flow system, offering excellent control over reaction parameters and potentially higher yields. nih.govdiva-portal.org

Novel Precursors and Reactions : Research continues to uncover new reaction pathways. Methodologies involving the reaction of enolizable aldehydes with primary amines catalyzed by iodine nih.gov or the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran represent alternative strategies for creating the pyrrole (B145914) core. nih.gov

These emerging routes promise to make 1-(4-Methylbenzyl)-1H-pyrrole and its derivatives more accessible, facilitating broader research into their properties and applications.

| Synthetic Method | Precursors | Key Features | Reference |

| Green Paal-Knorr | 1,4-Dicarbonyl, Benzylamine | Uses environmentally benign catalysts (e.g., citric acid) or catalyst-free conditions. | nih.gov |

| Iron-Catalyzed Heterocyclization | Unsaturated Diol, Benzylamine | Employs an inexpensive and abundant iron catalyst; direct coupling method. | rug.nl |